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molecular formula C6H3CH3(NO2)2<br>C7H6N2O4<br>C7H6N2O4 B167053 2,3-Dinitrotoluene CAS No. 602-01-7

2,3-Dinitrotoluene

Cat. No. B167053
M. Wt: 182.13 g/mol
InChI Key: DYSXLQBUUOPLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05675119

Procedure details

Eighty-five (85) parts of porous prill ammonium nitrate (average particle size, 1.7 mm; oil absorbency, 17%) preheated to 70° C., and 14 parts of a liquid dinitrotoluene mixture which was prepared by mixing 2,4-dinitrotoluene with 2,6-dinitrotoluene and heating at 70° C. were thoroughly mixed using a horizontal kneader equipped with a sigma wing, thereby obtaining a granular explosive of the present invention. After cooling, the granular explosive and 1 part of flake-shaped aluminium (P-0100; manufactured by Toyo Aluminium) were mixed using a horizontal kneader. The thus obtained explosive was recovered from the kneader and packed in a paper shell.
[Compound]
Name
( 85 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=O.[NH4+].[N+:6]([C:9]1[CH:14]=[C:13]([N+]([O-])=O)[CH:12]=[CH:11][C:10]=1[CH3:18])([O-:8])=[O:7].[N+](C1C=CC=C([N+]([O-])=O)C=1C)([O-])=O.[Al]>>[N+:1]([C:14]1[C:9]([N+:6]([O-:8])=[O:7])=[C:10]([CH3:18])[CH:11]=[CH:12][CH:13]=1)([O-:4])=[O:3] |f:0.1|

Inputs

Step One
Name
( 85 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 70° C.
ADDITION
Type
ADDITION
Details
were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
equipped with a sigma wing
CUSTOM
Type
CUSTOM
Details
obtaining a granular explosive of the present invention
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The thus obtained explosive was recovered from the kneader

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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